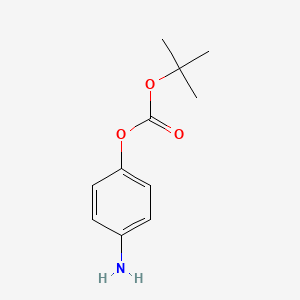

4-Aminophenyl tert-butyl carbonate

Overview

Description

“4-Aminophenyl tert-butyl carbonate” is also known as “tert-Butyl (4-aminophenyl)carbamate”. It has a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol . The compound is a structural element of many approved therapeutic agents .

Synthesis Analysis

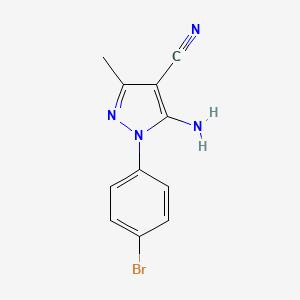

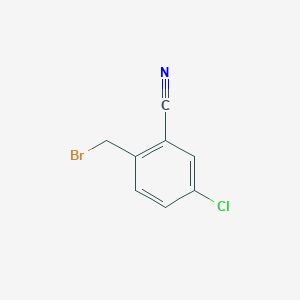

The synthesis of “4-Aminophenyl tert-butyl carbonate” involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent . Another method involves the palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .

Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl N-(4-aminophenyl)carbamate”. The InChI code is "InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3,(H,13,14)" . The compound has a 2D structure and a 3D conformer .

Chemical Reactions Analysis

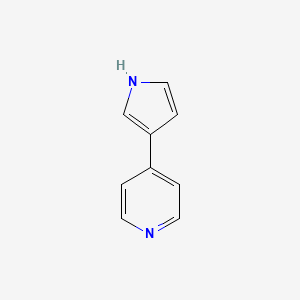

The compound has been used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the preparation of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .

Physical And Chemical Properties Analysis

The compound has a solid form . It has a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .

Scientific Research Applications

Synthesis of Polyimides

4-Aminophenyl tert-butyl carbonate can be used in the synthesis of novel polyimides . A new aromatic diamine bearing ether and pendant 9 (10H)-anthrone groups was reacted with various aromatic dianhydrides to yield the corresponding cardo polyimides via the poly (amic acid) (PAA) precursors and thermal or chemical imidization . These polyimides displayed excellent thermal stability and were predominantly amorphous .

2. Creation of Transparent, Flexible, and Tough Films The polyimides synthesized using 4-Aminophenyl tert-butyl carbonate can be converted into transparent, flexible, and tough films with tensile strength of 79.6–115.2 MPa, tensile modulus of 1.97–2.48 GPa, and elongation at break of 10.8–21.7% .

Development of Heat-Resistant Materials

The development of heat-resistant, soluble, easy-to-process, and high-strength polyimides has attracted great interest from researchers . 4-Aminophenyl tert-butyl carbonate can be used to create such materials .

Crystallography Research

A new polymorph of tert-butyl (2-aminophenyl)carbamate was identified using single crystal X-ray diffraction . This new structure was compared to that of the known polymorph with the differences between the two being attributed to a combination of space group symmetry, conformational variation, hydrogen bonding network dimensionality, and crystal packing .

Synthesis of Novel Benzimidazoles

Tert-butyl (2-aminophenyl)carbamate, a mono-protected analogue of ortho-phenylenediamine, is used in the synthesis of novel benzimidazoles . These benzimidazoles could potentially replace the benzoxa-diazoles in some potent anti-tubercular compounds .

Material Science

4-Aminophenyl tert-butyl carbonate has potential applications in material science. It can be used in the development of new materials with unique properties.

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-aminophenyl) tert-butyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(13)14-9-6-4-8(12)5-7-9/h4-7H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNPVHFIIFBSNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466884 | |

| Record name | (4-aminophenyl) Tert-butyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminophenyl tert-butyl carbonate | |

CAS RN |

95932-39-1 | |

| Record name | (4-aminophenyl) Tert-butyl Carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1280574.png)

![(2R,3R)-(-)-2,3-Bis(diphenylphosphino)-bicyclo[2.2.1]hept-5-ene](/img/structure/B1280597.png)